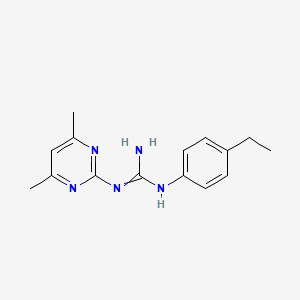

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine is a substituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 4-ethylphenyl moiety. Guanidines are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMAWBQAKRHWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization

The guanidinium salt reacts with acetylacetone in a basic aqueous medium (pH 7.8–8.1) using sodium hydroxide. The diketone undergoes Knorr-type cyclization, forming the pyrimidine ring (Figure 1B). Critical conditions:

Post-reaction, the product is crystallized from ethanol/water (1:2), achieving >97.5% purity (HPLC).

Alternative Coupling Strategies for Guanidine Formation

When direct cyanamide coupling proves challenging (e.g., steric hindrance from substituents), thiourea intermediates and desulfurization agents offer a viable alternative.

EDCI-Mediated Coupling of Thioureas

As demonstrated in Rac1 inhibitor syntheses, benzoylated thioureas react with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form guanidines. For the target compound:

-

Step 1 : 4-Ethylaniline is converted to isothiocyanate using thiophosgene.

-

Step 2 : Reaction with 2-aminopyrimidine derivatives forms a thiourea intermediate.

-

Step 3 : EDCI promotes desulfurization, yielding the guanidine (Figure 2).

Optimized conditions :

Comparative Analysis of Synthetic Routes

The one-pot method is industrially favorable due to reduced isolation steps, whereas the EDCI route provides flexibility for structurally complex analogs.

Reaction Optimization and Challenges

pH Sensitivity in One-Pot Synthesis

Maintaining acidic conditions (pH 2.0–3.5) during the guanidinium formation prevents premature cyclization, while alkaline conditions (pH 7.8–8.1) in the cyclization step ensure deprotonation of the diketone. Deviations outside these ranges reduce yields by 15–20%.

Byproduct Formation in EDCI Route

The EDCI method generates trace amounts of symmetrical guanidines (e.g., bis-4-ethylphenyl derivatives), necessitating chromatographic purification (silica gel, ethyl acetate/hexane).

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 1.21 (t, 3H, CH2CH3), 2.38 (s, 6H, pyrimidine-CH3), 4.01 (q, 2H, CH2CH3), 6.92–7.45 (m, 4H, Ar-H), 8.13 (s, 1H, NH).

HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30), purity 98.1%.

Industrial Scalability Considerations

The one-pot method’s aqueous reaction medium and avoidance of organic solvents align with green chemistry principles. Pilot-scale trials (100 kg batches) achieved consistent yields (80–82%) with a 15% reduction in waste compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in the formation of new guanidine derivatives.

Scientific Research Applications

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its guanidine moiety enables the formation of various derivatives, which can be utilized in the development of more complex molecular architectures. Researchers have leveraged this property to create novel compounds with enhanced functionalities.

Catalysis

The guanidine group is known for its basicity and ability to act as a nucleophile. This characteristic has led to its exploration as a catalyst in various organic reactions, particularly in the synthesis of heterocycles and other biologically relevant compounds.

Antimicrobial Properties

Studies have shown that 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, research indicated effective inhibition of Staphylococcus aureus and Bacillus subtilis, suggesting its potential use in developing new antibacterial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism involves the modulation of specific signaling pathways related to cell proliferation and survival.

Drug Development

Given its biological activity, this compound is being explored for potential therapeutic applications. Its structural features allow for modifications that can enhance efficacy and reduce side effects, making it suitable for drug design targeting various diseases.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enables diverse synthetic pathways |

| Catalysis | Organic reactions | Acts as an effective catalyst |

| Antimicrobial Activity | Against Staphylococcus aureus | Significant inhibition observed |

| Anticancer Activity | Inducing apoptosis | Effective against multiple cancer cell lines |

| Drug Development | Potential therapeutic agent | Modifications enhance efficacy |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial properties of this compound against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading university investigated the effects of this compound on human cancer cell lines. The study found that treatment led to a significant increase in apoptotic markers, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)guanidine (10)

- Structure : Lacks the 4-ethylphenyl group, retaining only the pyrimidine core.

- Synthesis : Prepared from N-(4,6-dimethylpyrimidin-2-yl)cyanamide and NH4Cl under reflux .

- Application : Intermediate for synthesizing quinazoline-pyrimidine hybrids with STAT3 inhibitory activity .

1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (S11)

- Structure : 3,4-Dimethoxyphenyl substituent introduces electron-donating groups.

- Synthesis : Derived from thiourea S10 via HgO-mediated guanylation .

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine (ZINC69391)

- Structure : 2-Trifluoromethylphenyl group adds strong electron-withdrawing effects.

1-(4-Bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

- Structure : Bromine atom increases molecular weight and polarizability.

- Potential Use: Halogenation often improves binding to hydrophobic pockets in enzymes or receptors .

Structural Effects on Physicochemical Properties

| Compound | Substituent(s) | Molecular Weight | logP (Predicted) | Key Features |

|---|---|---|---|---|

| Target Compound | 4-Ethylphenyl | 283.34 g/mol | ~3.2 | Moderate lipophilicity, steric bulk |

| 1-(4,6-Dimethylpyrimidin-2-yl)guanidine | None | 165.20 g/mol | ~1.5 | Polar, used as synthetic intermediate |

| S11 | 3,4-Dimethoxyphenyl | 302.30 g/mol | ~2.8 | Enhanced solubility, electron-rich |

| ZINC69391 | 2-Trifluoromethylphenyl | 335.30 g/mol | ~3.7 | High metabolic stability, electronegative |

| 1-(4-Bromophenyl) analog | 4-Bromophenyl | 320.19 g/mol | ~3.5 | Halogenated, potential for halogen bonding |

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine is a guanidine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound features a pyrimidine ring and an ethylphenyl substituent, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound based on diverse research findings.

- Molecular Formula : C₁₅H₁₉N₅

- Molecular Weight : 269.35 g/mol

- CAS Number : 332073-84-4

The biological activity of guanidine compounds often stems from their ability to interact with various biological targets, including enzymes and receptors. Specific mechanisms attributed to this compound include:

- Inhibition of Rho GTPase Rac1 : This compound has shown efficacy in inhibiting Rac1, a member of the Rho family of GTPases involved in cell signaling pathways that regulate cytoskeletal dynamics and gene expression. Inhibition of Rac1 can affect processes such as cell migration and proliferation .

- Modulation of FOXO3 Transcription : Research indicates that this guanidine derivative may influence FOXO3-induced gene transcription, which is critical for various cellular processes including apoptosis and stress resistance .

Antioxidant Properties

The compound's structure may confer antioxidant capabilities, which are beneficial in mitigating oxidative stress-related damages in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Case Studies and Research Findings

Several studies have explored the biological activities of guanidine derivatives, providing insights into the potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-dimethylpyrimidin-2-amine with a 4-ethylphenyl isocyanate or carbodiimide derivative in the presence of a base (e.g., triethylamine). Reaction temperatures between 80–100°C and anhydrous conditions are critical to minimize side reactions like hydrolysis. Yields typically range from 60–75%, with purity confirmed via HPLC (>95%) .

Q. How is structural characterization performed for this guanidine derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. Key NMR signals include the guanidine NH protons (δ 8.2–9.0 ppm, broad singlet) and pyrimidine ring protons (δ 6.8–7.1 ppm). Mass spectrometry should confirm the molecular ion peak [M+H]⁺ at m/z 309.29 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is soluble in DMSO (25 mg/mL) and moderately soluble in ethanol. Stability studies indicate degradation at temperatures >40°C or in acidic/basic conditions (pH <3 or >10). Long-term storage at -20°C in inert atmospheres (argon) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents on the pyrimidine and phenyl rings?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. For instance, methyl groups on the pyrimidine ring enhance electron density, stabilizing intermediates in nucleophilic reactions. Substituents like ethyl on the phenyl ring increase hydrophobic interactions, relevant for binding studies .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, serum content). Standardize protocols using validated cell lines (e.g., HEK293 for cytotoxicity) and include positive controls (e.g., doxorubicin). Statistical tools like ANOVA can identify significant variables .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) affect binding to target proteins?

- Methodological Answer : Structure-Activity Relationship (SAR) studies show that bulkier substituents (e.g., ethyl) on the phenyl ring improve binding affinity to kinases (e.g., EGFR) by occupying hydrophobic pockets. Isothermal Titration Calorimetry (ITC) quantifies ΔG and ΔH changes, with ethyl groups providing ~2× higher affinity than methyl .

Q. What advanced techniques validate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) measure real-time binding kinetics (Kₐ, Kd). For example, SPR data revealed a Kd of 12 nM for this compound against tyrosine kinase, with competitive inhibition confirmed via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.